Cas no 2229274-32-0 (1-(6-methoxypyridin-2-yl)cyclopropan-1-ol)

1-(6-Methoxypyridin-2-yl)cyclopropan-1-ol is a versatile organic compound featuring a cyclopropanol moiety attached to a 6-methoxypyridin-2-yl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methoxy-substituted pyridine enhances solubility and electronic properties, while the cyclopropanol ring offers steric and conformational constraints useful for modulating biological activity. Its stability under mild conditions and compatibility with further functionalization make it suitable for diverse synthetic applications. The compound is particularly relevant in the development of bioactive molecules, where its scaffold can influence potency and selectivity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol structure
2229274-32-0 structure
商品名:1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
CAS番号:2229274-32-0
MF:C9H11NO2
メガワット:165.189142465591
CID:5922359
PubChem ID:165964745

1-(6-methoxypyridin-2-yl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
    • 2229274-32-0
    • EN300-1811790
    • インチ: 1S/C9H11NO2/c1-12-8-4-2-3-7(10-8)9(11)5-6-9/h2-4,11H,5-6H2,1H3
    • InChIKey: RGBOJHSFKPMNGH-UHFFFAOYSA-N
    • ほほえんだ: OC1(C2C=CC=C(N=2)OC)CC1

計算された属性

  • せいみつぶんしりょう: 165.078978594g/mol
  • どういたいしつりょう: 165.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 42.4Ų

1-(6-methoxypyridin-2-yl)cyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811790-0.25g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
0.25g
$774.0 2023-09-19
Enamine
EN300-1811790-2.5g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
2.5g
$1650.0 2023-09-19
Enamine
EN300-1811790-0.1g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
0.1g
$741.0 2023-09-19
Enamine
EN300-1811790-10g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
10g
$3622.0 2023-09-19
Enamine
EN300-1811790-10.0g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
10g
$5037.0 2023-05-23
Enamine
EN300-1811790-0.5g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
0.5g
$809.0 2023-09-19
Enamine
EN300-1811790-1.0g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
1g
$1172.0 2023-05-23
Enamine
EN300-1811790-5g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
5g
$2443.0 2023-09-19
Enamine
EN300-1811790-0.05g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
0.05g
$707.0 2023-09-19
Enamine
EN300-1811790-5.0g
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
2229274-32-0
5g
$3396.0 2023-05-23

1-(6-methoxypyridin-2-yl)cyclopropan-1-ol 関連文献

1-(6-methoxypyridin-2-yl)cyclopropan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 2229274-32-0 and Product Name: 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol

The compound identified by the CAS number 2229274-32-0 and the product name 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a cyclopropanol moiety linked to a 6-methoxypyridine substituent, has garnered attention due to its unique structural and functional properties. The 6-methoxypyridine moiety is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in biological targets.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery efforts. The 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol structure exemplifies this trend, combining the rigidity of the cyclopropane ring with the versatility of the pyridine scaffold. The cyclopropane ring is known for its strain, which can be exploited to facilitate interactions with biological targets, while the pyridine ring provides a platform for further functionalization and modulation of biological activity.

One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. The 6-methoxypyridin-2-yl group is particularly interesting because it can serve as a bridge between different pharmacophoric elements, allowing for the design of molecules with enhanced binding properties. This feature has been leveraged in various drug discovery programs to develop compounds with improved pharmacokinetic profiles and reduced toxicity.

Recent studies have highlighted the importance of 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol in the context of targeting specific biological pathways. For instance, research has shown that derivatives of this compound exhibit promising activity against enzymes involved in inflammatory responses. The ability of the cyclopropanol group to engage with hydrophobic pockets in protein targets, combined with the electronic properties of the 6-methoxypyridine moiety, makes this compound a versatile scaffold for further optimization.

The synthesis of 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclopropane ring into the pyridine framework requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, which are essential for large-scale production.

From a computational chemistry perspective, the molecular structure of 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol has been extensively studied using various modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, which are crucial for understanding its biological behavior. These studies have also helped identify key interactions between the compound and its biological targets, paving the way for rational drug design.

The pharmacological evaluation of 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol has revealed several promising properties. In vitro assays have demonstrated its ability to modulate enzyme activity and interfere with signaling pathways relevant to diseases such as cancer and neurodegeneration. The compound's ability to cross cell membranes efficiently suggests that it may have therapeutic potential in vivo. Further preclinical studies are needed to validate these findings and explore potential side effects.

The development of novel drug candidates often involves iterative optimization processes based on structural modifications. In the case of 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol, researchers have explored various derivatives to enhance potency and selectivity. By altering substituents on both the cyclopropane and pyridine moieties, new analogs with improved pharmacological profiles can be generated. This iterative approach underscores the importance of combinatorial chemistry and high-throughput screening in modern drug discovery.

The regulatory landscape for pharmaceutical compounds like 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol is stringent but well-defined. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency. Additionally, clinical trials must be conducted under strict ethical guidelines to assess safety and efficacy before marketing approval can be granted. These regulatory requirements reflect society's commitment to ensuring that new drugs are both effective and safe for patients.

The future prospects for 1-(6-methoxypyridin-2-y)cyclopropan-l)-ol are exciting, given its unique structural features and potential therapeutic applications. As research continues, new insights into its mechanism of action will emerge, further refining its role in drug development. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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